1-Benzylisobenzofuran
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Overview
Description
1-Benzylisobenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylisobenzofuran can be synthesized through several methods. One common approach involves the cyclization of ortho-alkynylphenols in the presence of a catalyst such as palladium or copper. Another method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign catalysts and reagents is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the benzofuran ring to form dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1-Benzylisobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Benzylisobenzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes like carbonic anhydrase and tyrosinase, affecting metabolic pathways and cellular processes . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Benzofuran: The parent compound, with a simpler structure and similar reactivity.
1-Benzylbenzofuran: Similar structure but with a benzyl group attached to the benzene ring instead of the furan ring.
2-Benzylbenzofuran: Another isomer with the benzyl group attached at a different position on the benzofuran ring.
Uniqueness: 1-Benzylisobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
CAS No. |
61200-14-4 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-benzyl-2-benzofuran |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)10-15-14-9-5-4-8-13(14)11-16-15/h1-9,11H,10H2 |
InChI Key |
WJKWZAWTLXQRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=CO2 |
Origin of Product |
United States |
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